3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one
Description
Properties
IUPAC Name |
3-(3-methylphenyl)imino-1-prop-2-ynylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-3-11-20-16-10-5-4-9-15(16)17(18(20)21)19-14-8-6-7-13(2)12-14/h1,4-10,12H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCHRQDUURPGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one typically involves the reaction of 3-methylphenylamine with 1-(2-propynyl)-1H-indole-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imino group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Position 1 Substitution : The 2-propynyl group in the target compound contrasts with phenyl (SNAP 37889) or unsubstituted analogs. The propynyl moiety may enhance lipophilicity and influence steric interactions in biological systems .
Bulky substituents (e.g., 2,4-dimethylphenyl in ) may reduce solubility but improve receptor selectivity. Polar groups (e.g., hydroxyl in ) enhance aqueous solubility via hydrogen bonding.
Additional Functional Groups :
- Nitro groups (e.g., in ) can act as metabolic liabilities or redox-active moieties.
- Iodo substituents (e.g., in ) are useful in radiopharmaceutical applications or crystallography due to heavy-atom effects.
Physicochemical Properties
- Solubility : Hydroxyl-substituted analogs (e.g., ) display higher aqueous solubility (~15 mg/mL) compared to methyl or trifluoromethyl derivatives (<5 mg/mL).
- Melting Points : Bulky substituents (e.g., 2,4-dimethylphenyl in ) increase melting points (mp >250°C), whereas smaller groups (e.g., methyl in ) result in lower mp (~180°C).
- Stability : Electron-withdrawing groups (e.g., nitro in ) reduce hydrolytic stability, whereas propynyl groups may enhance stability due to steric protection.
Biological Activity
3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one, a compound with the molecular formula C18H14N2O, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features an indole core substituted with a 3-methylphenyl imine group and a propynyl side chain. Its structural characteristics contribute to its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound and its analogues. In a screening campaign aimed at identifying new antimicrobials, compounds related to this structure exhibited varying degrees of activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Case Study: Screening for Anti-MRSA Activity
In a study published in October 2022, several derivatives of indole-imidazole compounds were screened for their ability to inhibit MRSA growth. The results indicated that some analogues showed promising activity with Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL, while others demonstrated weak inhibition at 16 µg/mL .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Structure | MIC (µg/mL) | Cytotoxicity (HEK293) | Hemolytic Activity |
|---|---|---|---|---|
| Compound 26 | Structure | ≤0.25 | Non-toxic | None |
| Compound 32 | Structure | ≤0.25 | Non-toxic | None |
| Compound 1 | Structure | 16 | Moderate | None |
This table summarizes the antimicrobial activity of selected compounds derived from the indole scaffold, highlighting their effectiveness against MRSA and their cytotoxic profiles.
Antifungal Activity
The compound also exhibited notable antifungal properties, particularly against Cryptococcus neoformans. The same study found that certain derivatives had MIC values of ≤0.25 µg/mL against this pathogen, indicating strong antifungal potential without significant cytotoxic effects .
Comparative Analysis of Antifungal Efficacy
Table 2: Antifungal Activity Against Cryptococcus neoformans
| Compound | Structure | MIC (µg/mL) |
|---|---|---|
| Compound 57 | Structure | ≤0.25 |
| Compound 111 | Structure | ≤0.25 |
The data suggests that modifications to the indole structure can enhance antifungal efficacy while maintaining low toxicity levels.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, structural features such as halogen substitutions and specific side chains have been correlated with increased antimicrobial potency. The presence of the imine group is thought to play a crucial role in its interaction with microbial targets.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one and related indole derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted indole precursors and amines. For example, derivatives with imino groups are prepared by reacting indole-2-one scaffolds with substituted anilines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Catalytic methods using p-toluenesulfonic acid (p-TSA) in dichloromethane at room temperature have also been reported for analogous indole derivatives, yielding high efficiency and mild reaction conditions . Key steps include optimizing stoichiometry, solvent choice, and catalyst loading to enhance purity and yield.
Q. How can researchers initially screen the biological activity of this compound?
- Methodological Answer : Antioxidant activity is a common starting point for indole derivatives. Use in vitro assays such as:
- DPPH (1,1-diphenyl-2-picrylhydrazyl) : Measures free radical scavenging via UV-Vis spectroscopy (λ = 517 nm).
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies reducing capacity by monitoring Fe³⁺ to Fe²⁺ conversion.
Structure-activity relationships (SARs) should be analyzed by comparing substituent effects (e.g., electron-donating vs. withdrawing groups) on activity. For example, the presence of an amide pharmacophore in related compounds enhances antioxidant properties .
Advanced Research Questions
Q. What advanced techniques are used to resolve contradictions in reported biological data for indole derivatives?
- Methodological Answer : Discrepancies in activity data (e.g., antioxidant vs. cytotoxic effects) often arise from assay conditions or structural variations. To address this:
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
- Computational Modeling : Use DFT (Density Functional Theory) to predict redox potentials or molecular docking to assess binding interactions with biological targets.
- Metabolite Profiling : LC-MS or HPLC can detect degradation products or metabolites that alter observed activity .
Q. How can the molecular structure of this compound be unequivocally confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, indole derivatives with sulfonamide groups have been structurally validated using SC-XRD, revealing planar indole rings and hydrogen-bonding networks .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., propynyl protons at δ ~2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₅N₂O requires m/z 287.1188) .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Methodological Answer :
- Acute Toxicity Screening : Follow OECD guidelines (e.g., oral/dermal LD₅₀ in rodents) for compounds classified under Category 4 toxicity (harmful if inhaled, ingested, or absorbed).
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify reactive metabolites.
- Formulation Optimization : Encapsulation in liposomes or PEGylation can reduce systemic exposure. Refer to safety data sheets (SDS) for handling protocols (e.g., PPE requirements, emergency rinsing procedures) .
Method Development Questions
Q. How can the catalytic efficiency of p-TSA in synthesizing this compound be quantified?
- Methodological Answer :
- Turnover Frequency (TOF) : Calculate moles of product per mole of catalyst per hour.
- Kinetic Studies : Monitor reaction progress via TLC or GC-MS at fixed intervals to derive rate constants.
- Green Chemistry Metrics : Assess atom economy (e.g., >80% for indole-quinone condensations) and E-factor (waste-to-product ratio) .
Data Interpretation Challenges
Q. Why might antioxidant activity vary significantly between FRAP and DPPH assays for this compound?
- Methodological Answer :
- Mechanistic Differences : DPPH measures radical scavenging, while FRAP assesses reducing capacity. Compounds with strong electron-donating groups (e.g., –OH, –NH₂) may perform better in FRAP.
- Solvent Effects : DPPH requires methanol/ethanol, which can denature some indole derivatives.
- Standardization : Normalize results to Trolox equivalents and report IC₅₀ values to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
